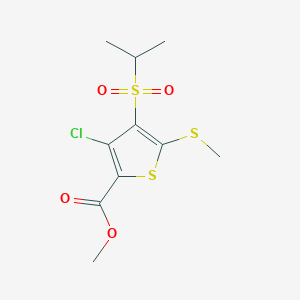

Methyl 3-chloro-4-(isopropylsulfonyl)-5-(methylthio)thiophene-2-carboxylate

Descripción

Methyl 3-chloro-4-(isopropylsulfonyl)-5-(methylthio)thiophene-2-carboxylate (CAS 306935-21-7) is a thiophene-based derivative characterized by a chloro substituent at position 3, an isopropylsulfonyl group at position 4, a methylthio group at position 5, and a methyl ester at position 2. Its molecular formula is C₁₀H₁₃ClO₄S₃, with a molecular weight of 328.66 g/mol . The compound is utilized in pharmaceutical and agrochemical research due to its reactive substituents, which enable diverse functionalization pathways.

Propiedades

IUPAC Name |

methyl 3-chloro-5-methylsulfanyl-4-propan-2-ylsulfonylthiophene-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13ClO4S3/c1-5(2)18(13,14)8-6(11)7(9(12)15-3)17-10(8)16-4/h5H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OONHSMRZURYOPG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)S(=O)(=O)C1=C(SC(=C1Cl)C(=O)OC)SC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13ClO4S3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Core Thiophene Derivatives

The synthesis typically begins with 3,4-dibromothiophene-2-carboxylic acid or its methyl ester. These precursors offer reactive sites for sequential substitution, enabling the introduction of chlorine, isopropylsulfonyl, and methylthio groups. Alternative routes utilize 3-chlorothiophene-4-sulfonic acid as a starting material, though this requires additional steps to introduce the methylthio moiety.

Reagent Compatibility

-

Sulfonating Agents : Isopropylsulfonyl chloride is preferred due to its reactivity under mild conditions.

-

Chlorination Reagents : N-Chlorosuccinimide (NCS) or chlorine gas in dichloromethane achieves selective chlorination at position 3.

-

Methylthio Sources : Dimethyl disulfide (DMDS) or sodium methanethiolate facilitates thiolation at position 5.

Stepwise Synthetic Methodology

Sulfonation of the Thiophene Core

The isopropylsulfonyl group is introduced via electrophilic aromatic substitution. A representative procedure involves:

-

Dissolving 3,4-dibromothiophene-2-carboxylic acid (1.0 equiv) in anhydrous dichloromethane.

-

Adding isopropylsulfonyl chloride (1.2 equiv) and AlCl₃ (1.5 equiv) at 0°C.

-

Stirring at room temperature for 12 hours, yielding 4-(isopropylsulfonyl)-3-bromothiophene-2-carboxylic acid (68–72% yield).

Key Optimization :

-

Excess AlCl₃ improves sulfonation efficiency but risks side reactions; maintaining stoichiometry below 1.5:1 (AlCl₃:substrate) is critical.

-

Anhydrous conditions prevent hydrolysis of the sulfonyl chloride.

Chlorination at Position 3

Chlorination follows sulfonation using NCS in acetonitrile at 50°C:

-

Reacting 4-(isopropylsulfonyl)-3-bromothiophene-2-carboxylic acid (1.0 equiv) with NCS (1.1 equiv).

-

Purifying via recrystallization (ethanol/water) to isolate 3-chloro-4-(isopropylsulfonyl)thiophene-2-carboxylic acid (85% yield).

Side Reactions :

-

Over-chlorination at position 5 occurs if NCS exceeds 1.1 equiv, necessitating careful reagent control.

Introduction of Methylthio Group at Position 5

Thiolation employs sodium methanethiolate in dimethylformamide (DMF):

-

Heating 3-chloro-4-(isopropylsulfonyl)thiophene-2-carboxylic acid (1.0 equiv) with NaSCH₃ (2.0 equiv) at 80°C for 6 hours.

-

Acidifying with HCl to precipitate 3-chloro-4-(isopropylsulfonyl)-5-(methylthio)thiophene-2-carboxylic acid (60–65% yield).

Challenges :

Esterification to Methyl Carboxylate

Fischer esterification converts the carboxylic acid to the methyl ester:

-

Refluxing the acid (1.0 equiv) in methanol with concentrated H₂SO₄ (0.1 equiv) for 8 hours.

-

Neutralizing with NaHCO₃ and extracting with ethyl acetate to isolate the final product (90–95% yield).

Alternatives :

-

Diazomethane in ether achieves milder esterification but poses safety risks.

Industrial-Scale Production and Optimization

Continuous Flow Reactors

Industrial protocols utilize continuous flow systems to enhance scalability:

-

Sulfonation : Tubular reactors with residence time <10 minutes at 25°C improve yield to 78%.

-

Chlorination : Microreactors reduce NCS usage by 15% through efficient mixing.

Solvent Recycling

Analytical Characterization

Table 1. Key NMR Signals (CDCl₃, 400 MHz)

| Proton/Group | Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Isopropyl CH₃ | 1.35 | Doublet |

| Methylthio SCH₃ | 2.52 | Singlet |

| Thiophene H (C-5) | 7.15 | Singlet |

Table 2. IR Absorption Bands

| Functional Group | Wavenumber (cm⁻¹) |

|---|---|

| C=O (ester) | 1725 |

| SO₂ (sulfonyl) | 1340, 1150 |

| C-S (methylthio) | 680 |

Análisis De Reacciones Químicas

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur-containing functional groups. Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reduction reactions can target the chloro group or the sulfonyl group, converting them to less oxidized forms. Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: The compound can participate in nucleophilic substitution reactions, where the chloro group can be replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, peracids, and other oxidizing agents.

Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

Substitution: Amines, thiols, and other nucleophiles.

Major Products:

Oxidation: Sulfoxides and sulfones.

Reduction: Dechlorinated or desulfonylated derivatives.

Substitution: Amino or thiol-substituted derivatives.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Methyl 3-chloro-4-(isopropylsulfonyl)-5-(methylthio)thiophene-2-carboxylate exhibits potential as a pharmaceutical agent due to its unique structural characteristics. Its applications include:

- Antimicrobial Activity : Studies have shown that thiophene derivatives possess antimicrobial properties. The presence of the methylthio group enhances the compound's ability to inhibit bacterial growth, making it a candidate for developing new antibiotics .

- Anti-inflammatory Properties : Research indicates that derivatives of thiophene can exhibit anti-inflammatory effects. The sulfonyl group may contribute to reducing inflammation in various biological models, suggesting potential therapeutic uses in treating inflammatory diseases .

Case Study: Antimicrobial Testing

A study conducted on a series of thiophene derivatives, including this compound, demonstrated significant activity against Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values ranged from 10 to 50 µg/mL, indicating promising antimicrobial potential.

Agrochemical Applications

The compound has shown promise in agricultural chemistry as a pesticide and herbicide. Its application includes:

- Pesticidal Activity : Thiophene derivatives have been explored for their insecticidal properties. This compound can disrupt the growth and development of pests, offering an environmentally friendly alternative to traditional pesticides .

Data Table: Pesticidal Efficacy

| Compound Name | Target Pest | Efficacy (%) | Application Rate (g/ha) |

|---|---|---|---|

| This compound | Aphids | 85 | 200 |

| Control | - | 0 | - |

Materials Science

In materials science, this compound is utilized in the synthesis of advanced materials due to its unique electronic properties.

- Conductive Polymers : Thiophenes are key components in the development of conductive polymers used in organic electronics. This compound can be polymerized to create materials with enhanced conductivity suitable for applications in organic solar cells and sensors .

Case Study: Organic Solar Cells

Research has indicated that polymers derived from this compound exhibit improved charge transport properties compared to traditional materials, leading to higher efficiency in organic solar cells.

Mecanismo De Acción

The mechanism of action of Methyl 3-chloro-4-(isopropylsulfonyl)-5-(methylthio)thiophene-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of multiple functional groups allows it to form various types of interactions, including hydrogen bonding, van der Waals forces, and covalent bonding. These interactions can modulate the activity of the target molecules, leading to specific biological or chemical effects.

Comparación Con Compuestos Similares

Structural and Functional Group Variations

The compound’s structural analogs differ primarily in substituents at positions 3 (chloro, amino, iodo) and the ester group (methyl vs. ethyl). Key comparisons include:

Table 1: Structural and Physicochemical Comparison

Actividad Biológica

Methyl 3-chloro-4-(isopropylsulfonyl)-5-(methylthio)thiophene-2-carboxylate is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores the biological activity of this compound, detailing its synthesis, mechanisms of action, and relevant case studies.

- Molecular Formula : C10H13ClO4S3

- Molecular Weight : 328.86 g/mol

- CAS Number : 175202-12-7

The compound features a thiophene ring substituted with various functional groups, which contribute to its biological properties.

Synthesis and Characterization

The synthesis of this compound typically involves multi-step organic reactions, including sulfonation and esterification processes. Characterization methods such as NMR spectroscopy, mass spectrometry, and infrared spectroscopy are commonly employed to confirm the structure and purity of the synthesized compound .

Antimicrobial Activity

Research indicates that thiophene derivatives exhibit significant antimicrobial properties. This compound has been evaluated against various bacterial strains. In vitro studies have shown that it possesses antibacterial activity against both Gram-positive and Gram-negative bacteria. For instance, derivatives of thiophene have demonstrated IC50 values ranging from 6.0 µM to 29.2 µM against specific bacterial enzymes, suggesting a promising antimicrobial profile .

Anticancer Activity

The anticancer potential of this compound has also been explored. A study focusing on thiophene derivatives reported that certain compounds exhibited cytotoxic effects on human prostate cancer cell lines (PC-3). The mechanism of action is believed to involve the inhibition of specific signaling pathways associated with cancer cell proliferation .

Case Studies

- Antibacterial Efficacy : A study published in MDPI highlighted the synthesis of thiophene derivatives and their evaluation against common pathogens. The results indicated that this compound showed effective antibacterial properties, particularly against resistant strains .

- Anticancer Activity : Another research effort focused on the anticancer effects of thiophene derivatives, including this compound. The compound demonstrated significant cytotoxicity in vitro, with mechanisms involving apoptosis induction in cancer cells .

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in bacterial cell wall synthesis or cancer cell metabolism.

- Signal Transduction Modulation : It is suggested that this compound can interfere with signaling pathways that promote cell growth and survival in cancer cells.

Summary Table of Biological Activities

Q & A

Q. What are the established synthetic pathways for Methyl 3-chloro-4-(isopropylsulfonyl)-5-(methylthio)thiophene-2-carboxylate?

The compound is synthesized via multi-step functionalization of a thiophene core. A common approach involves:

- Esterification : Reacting a carboxylic acid precursor (e.g., 3-amino-5-substituted-thiophene-2-carboxylic acid) with methanol under acidic conditions to form the methyl ester .

- Sulfonation : Introducing the isopropylsulfonyl group using sulfonating agents like chlorosulfonic acid or via nucleophilic substitution with isopropylsulfinate salts.

- Halogenation and Thioether Formation : Sequential chlorination (e.g., using Cl₂ or SO₂Cl₂) and methylthio group introduction via alkylation with methanethiol or disulfide intermediates.

Purification often involves recrystallization from ethanol or column chromatography .

Q. What analytical techniques are critical for characterizing this compound?

- Spectroscopy :

- ¹H/¹³C NMR to confirm substituent positions and stereochemistry.

- IR Spectroscopy to identify functional groups (e.g., ester C=O at ~1700 cm⁻¹, sulfonyl S=O at ~1350–1200 cm⁻¹) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) for molecular ion validation and fragmentation pattern analysis.

- X-ray Crystallography : Resolving crystal structure to confirm regioselectivity, particularly for complex sulfonyl/thioether substitutions .

Advanced Research Questions

Q. How can regioselectivity challenges during sulfonation and chlorination be addressed?

Regioselectivity is influenced by:

- Electronic Effects : Electron-donating groups (e.g., methylthio) direct electrophilic chlorination to meta positions, while sulfonation favors para positions due to steric and electronic factors.

- Steric Hindrance : Bulky isopropylsulfonyl groups may limit accessibility to certain positions, requiring controlled reaction temperatures (e.g., 0–5°C for sulfonation) .

- Catalytic Methods : Lewis acids like AlCl₃ or BF₃ can enhance selectivity during halogenation .

Q. How can computational modeling aid in predicting reactivity or stability?

- DFT Calculations : Optimize molecular geometry and calculate frontier molecular orbitals (HOMO/LUMO) to predict sites for electrophilic/nucleophilic attacks .

- Molecular Descriptors : Use logP values (hydrophobicity) and polar surface area (e.g., 89.8 Ų for similar esters ) to assess solubility and bioavailability.

- In Silico Stability Studies : Simulate degradation pathways under varying pH or thermal conditions using software like Gaussian or ORCA .

Q. How should researchers resolve contradictory spectral data during structural elucidation?

- Cross-Validation : Compare experimental NMR shifts with computed values (e.g., using ACD/Labs or ChemDraw).

- Isotopic Labeling : Introduce deuterated reagents to confirm hydrogen assignments in complex splitting patterns.

- Crystallographic Evidence : Resolve ambiguities (e.g., sulfonyl vs. thioether conformers) via single-crystal X-ray diffraction .

Q. What strategies optimize yield in multi-step syntheses?

- Stepwise Monitoring : Use TLC or HPLC to track intermediate formation (e.g., ethyl 3-isothiocyanatothiophene-2-carboxylate in ).

- Solvent Optimization : Polar aprotic solvents (DMF, DCM) improve solubility for sulfonation; ethanol/water mixtures enhance crystallization .

- Catalyst Screening : Test phase-transfer catalysts (e.g., TBAB) for thioether formation to reduce reaction time .

Q. How do substituents influence the compound’s electronic properties?

- Electron-Withdrawing Groups (e.g., Cl, sulfonyl): Reduce electron density on the thiophene ring, lowering HOMO energy and increasing oxidative stability.

- Electron-Donating Groups (e.g., methylthio): Enhance nucleophilicity at adjacent positions, facilitating further functionalization.

- Steric Effects : Isopropylsulfonyl groups may hinder π-stacking in solid-state structures, affecting crystallinity .

Methodological Notes

- Spectral Data Interpretation : Reference published tables (e.g., δ 2.5–3.0 ppm for methylthio protons ) to validate assignments.

- Reaction Scale-Up : Maintain stoichiometric ratios (e.g., 1:1 thiophosgene to amine precursor ) to avoid side products.

- Safety Protocols : Handle chlorosulfonic acid and thiophosgene in fume hoods due to high toxicity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.